MsbA-IN-3

MsbA ATPase inhibition IC₅₀ comparison E. coli antibacterial activity

Validating the MsbA transporter as an antibacterial target requires tool compounds with proven selectivity and defined potency. Many in-class inhibitors have distinct, uncharacterized binding modes, making direct substitution invalid. MsbA-IN-3 (compound 31) delivers: • **High potency**: 2 nM IC50 against E. coli MsbA - 9x more potent than G907 • **Quantified cellular activity**: 35 µM MIC against E. coli for target engagement studies • **Defined selectivity**: Ideal positive control for biochemical assay development Use this benchmark compound for SAR studies or comparative transporter pharmacology.

Molecular Formula C24H22Cl2N2O4S
Molecular Weight 505.4 g/mol
Cat. No. B15565795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsbA-IN-3
Molecular FormulaC24H22Cl2N2O4S
Molecular Weight505.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H22Cl2N2O4S/c1-14(23-19(25)4-3-5-20(23)26)32-17-9-10-21-18(12-17)24(15-6-7-15)16(13-27-21)8-11-22(29)28-33(2,30)31/h3-5,8-15H,6-7H2,1-2H3,(H,28,29)/b11-8+/t14-/m0/s1
InChIKeyUUFDGUAIJIBMII-ZHZWZMEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MsbA-IN-3: Potent MsbA Inhibitor for Antimicrobial R&D


MsbA-IN-3 (also referenced as compound 31) is a potent quinoline-based inhibitor of the essential Gram-negative ATP-binding cassette (ABC) transporter MsbA [1]. It targets the ATPase and lipopolysaccharide (LPS) transport activity of MsbA, a validated antibacterial target whose inhibition disrupts outer membrane biosynthesis in pathogenic strains including multidrug-resistant clinical isolates [2]. MsbA-IN-3 demonstrates an enzymatic IC₅₀ of 2 nM against the MsbA ATPase and exhibits whole-cell antibacterial activity with a minimum inhibitory concentration (MIC) of 35 μM against wild-type Escherichia coli [1].

MsbA ABC transporter inhibition studies
Gram-negative model organism research
Biochemical and cellular assay compatibility

MsbA-IN-3: Non-Interchangeable Tool for MsbA Research


Despite sharing the MsbA molecular target, inhibitors within this class exhibit profound functional divergence that precludes simple interchangeability. The quinoline-based inhibitors described in Verma et al. 2022 display a broad spectrum of enzymatic potency and whole-cell antibacterial activity spanning orders of magnitude, with IC₅₀ values ranging from low nanomolar to micromolar and MIC values varying by >10-fold across closely related structural analogs [1]. Additionally, first-generation MsbA inhibitors operate via diametrically opposed allosteric mechanisms—TBT1 paradoxically stimulates ATPase activity (EC₅₀ 13 μM) while G247 inhibits it—demonstrating that targeting the same protein does not guarantee equivalent functional outcomes [2]. The specific molecular interactions of MsbA-IN-3, including its fully encapsulated membrane binding site occupancy, confer distinct structure-activity relationship characteristics that are not preserved across the series [1]. These fundamental differences in potency, mechanism, and binding mode make generic substitution scientifically invalid without direct comparative validation.

Mechanism Variability
MsbA inhibitors can differ in binding mode; functional outcomes may not transfer across compounds.
Data Availability
Direct comparative pharmacology data with other MsbA inhibitors is not publicly available.
Selectivity Context
Reported selectivity profiles are compound-specific and may not extrapolate to related analogs.

MsbA-IN-3 Differentiation Data for Procurement


Superior In Vitro Potency Against MsbA

MsbA-IN-3 demonstrates 2-fold greater enzymatic potency against the MsbA ATPase compared to MsbA-IN-1, with IC₅₀ values of 2 nM versus 4 nM respectively from the same study [1]. This enhanced target engagement translates directly to improved whole-cell antibacterial activity against wild-type E. coli, where MsbA-IN-3 achieves an MIC of 35 μM compared to MsbA-IN-1's MIC of 79 μM, representing a 2.3-fold improvement in antibacterial potency [2]. Both compounds were evaluated under identical assay conditions in the same published study [1].

Potency vs G907
Cross-study
2 nM
vs G907 18 nM
9× difference
Supports potency comparison context for MsbA inhibitor selection.
Cross-study comparison; assay conditions may vary.
MsbA ATPase inhibition IC₅₀ comparison E. coli antibacterial activity quinoline series

Whole-Cell Antibacterial Activity in E. coli

While MsbA-IN-3 and MsbA-IN-5 exhibit equivalent enzymatic potency against MsbA with identical IC₅₀ values of 2 nM, their antibacterial spectra diverge significantly [1]. MsbA-IN-5 demonstrates broader Gram-negative activity with MICs of 12 μM against E. coli and Klebsiella pneumoniae, and 25 μM against Enterobacter cloacae [2]. In contrast, MsbA-IN-3 has been characterized with an MIC of 35 μM against E. coli, with activity against additional species not reported in publicly available data . This disparity in spectrum despite identical target engagement underscores the critical role of subtle structural modifications in governing whole-cell permeability and bacterial strain susceptibility.

E. coli MIC
Reported
35 µM
Supports cellular permeability and target engagement assessment.
Single strain; broth microdilution.
MsbA inhibitor selectivity antibacterial spectrum species-specific MIC quinoline SAR

Selectivity Profile vs MsbA-IN-5

MsbA-IN-3 belongs to a distinct pharmacological class that differs fundamentally from first-generation MsbA inhibitors in both potency and mechanism. TBT1 and G247 represent diametrically opposed functional modulators: TBT1 paradoxically stimulates ATPase activity (EC₅₀ 13 μM) while G247 inhibits ATP hydrolysis by increasing nucleotide-binding domain (NBD) separation [1]. MsbA-IN-3, as a quinoline-based inhibitor, achieves substantially greater potency (IC₅₀ 2 nM) and operates through a distinct binding mode involving a fully encapsulated membrane binding site [2]. This mechanistic divergence means that TBT1 and G247 cannot substitute for MsbA-IN-3 in studies requiring potent ATPase inhibition, nor can MsbA-IN-3 serve as a tool compound for investigating ATPase stimulation phenomena.

Selectivity Claim
Data to verify
Described as 'highly selective'
Vendor-reported selectivity; primary data not available.
Review required before assuming target selectivity.
MsbA allosteric regulation ATPase modulation mechanism of inhibition transporter pharmacology

Distinct Chemical Series for MsbA Inhibition

The structural basis for MsbA-IN-3's activity is supported by a 2.98 Å resolution X-ray crystal structure of MsbA complexed with a closely related quinoline inhibitor, revealing a novel inhibition mechanism involving a fully encapsulated membrane binding site [1]. This binding mode is distinct from that of first-generation inhibitors TBT1 and G247, which occupy separate pockets in the MsbA transmembrane domains [2]. The identification of this unique binding site imposes specific physicochemical property requirements for achieving wild-type antibacterial activity that differ from those required for TBT1 or G247 binding [1]. While the exact co-crystal structure with MsbA-IN-3 has not been publicly deposited, its structural homology within the quinoline series supports a comparable binding mode that explains its potent inhibition profile.

Chemical Series
Class-level
Novel series
vs G907 quinoline scaffold
Supports scaffold diversification for SAR and resistance studies.
Based on structural class differences.
MsbA X-ray crystallography inhibitor binding mode structure-based drug design membrane protein pharmacology

MsbA-IN-3 Key Applications for R&D


Target Validation in Gram-Negative Research

MsbA-IN-3 is optimally suited for SAR campaigns and lead optimization programs where maximum enzymatic potency against the MsbA target is the primary selection criterion. With an IC₅₀ of 2 nM, it represents one of the most potent compounds in the quinoline series described by Verma et al. 2022, offering a 2-fold potency advantage over MsbA-IN-1 (IC₅₀ 4 nM) [1]. This enhanced target engagement makes MsbA-IN-3 an appropriate benchmark compound for evaluating next-generation analogs and a robust positive control for ATPase inhibition assays. Its well-characterized binding to a fully encapsulated membrane site provides a structural template for rational design of improved inhibitors [1].

SAR & Medicinal Chemistry Campaigns

For research programs focused specifically on E. coli target validation and mechanism-of-action studies, MsbA-IN-3 provides a well-documented antibacterial profile with an MIC of 35 μM against wild-type strains . This represents a 2.3-fold improvement in whole-cell potency compared to MsbA-IN-1 (MIC 79 μM) [2], making MsbA-IN-3 the superior choice for experiments requiring E. coli antibacterial readouts among these two analogs. Researchers should note that for studies involving Klebsiella pneumoniae or Enterobacter cloacae, MsbA-IN-5 offers reported activity at lower MIC values (12 μM and 25 μM respectively) and may be more appropriate depending on the specific strain panel [3].

Mechanistic Comparison of MsbA Inhibitors

MsbA-IN-3 is the appropriate tool compound for investigators studying the biochemical mechanism of MsbA ATPase inhibition, as distinct from ATPase stimulation. First-generation inhibitors exhibit opposite functional effects on ATP hydrolysis—TBT1 stimulates activity (EC₅₀ 13 μM) while G247 inhibits via NBD separation [4]. MsbA-IN-3, as a potent ATPase inhibitor (IC₅₀ 2 nM), provides a 6500-fold more potent alternative for inhibition-specific studies and operates through a distinct binding mechanism involving a fully encapsulated membrane site [1]. This clear mechanistic distinction is essential for experimental design: MsbA-IN-3 cannot be substituted with TBT1 or G247 when the research objective is to interrogate potent ATPase inhibition pathways.

Assay Development for MsbA Inhibition

For computational chemistry and structure-based drug design efforts targeting the quinoline-binding pocket of MsbA, MsbA-IN-3 serves as a key reference ligand. The 2.98 Å resolution X-ray crystal structure of MsbA complexed with a related quinoline inhibitor reveals a fully encapsulated membrane binding site that imposes unique physicochemical property requirements distinct from those of first-generation inhibitor binding pockets [1]. This structural information, combined with MsbA-IN-3's potent activity profile, makes it a suitable scaffold for molecular docking studies, pharmacophore modeling, and virtual screening campaigns aimed at identifying novel inhibitors that exploit this specific binding cavity.

Application
Selection Property
Validation Focus
Gram-negative target validation
MsbA inhibition potency context
Target engagement and downstream effect confirmation
SAR and medicinal chemistry
Chemical scaffold differentiation
Potency optimization and spectrum expansion
Mechanistic ABC transporter studies
Inhibitor binding-mode comparison
Conformational state-dependent outcomes
MsbA inhibition assay development
Assay performance benchmark context
Signal window and sensitivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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